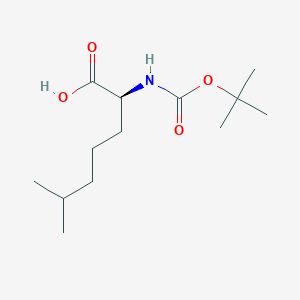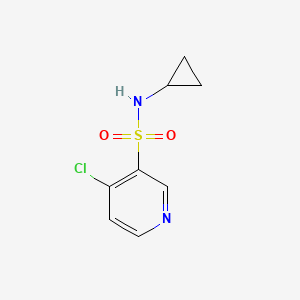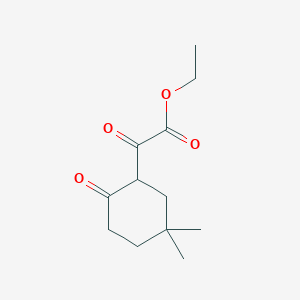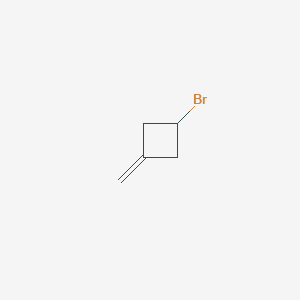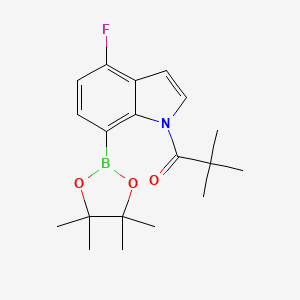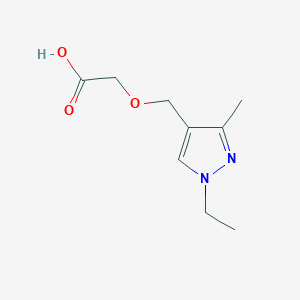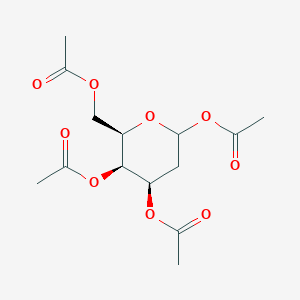
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose is an organic compound that belongs to the class of acetylated sugars. It is a derivative of D-galactose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by a hydrogen atom, making it a deoxy sugar. This compound is often used in synthetic organic chemistry and biochemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose can be synthesized through the acetylation of 2-deoxy-D-galactose. The process typically involves the reaction of 2-deoxy-D-galactose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-galactose.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Hydrolysis: 2-deoxy-D-galactose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or aldehydes.
Applications De Recherche Scientifique
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its lipophilicity, facilitating its transport across cell membranes. Once inside the cell, the compound can be deacetylated by esterases, releasing the active 2-deoxy-D-galactose, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose: Similar structure but derived from D-glucose.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose: Contains an acetamido group at position 2 instead of a hydrogen atom.
Uniqueness: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose is unique due to its specific acetylation pattern and the absence of a hydroxyl group at position 2. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
75828-75-0 |
|---|---|
Formule moléculaire |
C14H20O9 |
Poids moléculaire |
332.30 g/mol |
Nom IUPAC |
[(2R,3R,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14-/m1/s1 |
Clé InChI |
KLEORKVJPIJWNG-MVWAYNQESA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946184.png)

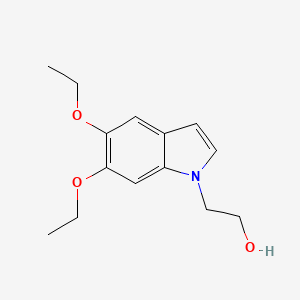
![8-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12946212.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12946213.png)
![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)
